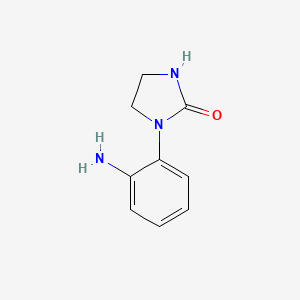

1-(2-Aminophenyl)imidazolidin-2-one

Description

Significance of Imidazolidin-2-one Scaffolds in Organic and Medicinal Chemistry

The imidazolidin-2-one core is a recurring motif in a variety of biologically active compounds and FDA-approved drugs. nih.gov Its structural framework provides an excellent platform for designing molecules with specific therapeutic properties due to the ease with which substituents can be introduced at various positions on the ring. nih.gov This adaptability allows for the fine-tuning of a compound's pharmacological profile. The inherent stability of the cyclic urea (B33335) structure also contributes to its prevalence in medicinal chemistry. nih.gov

The applications of imidazolidin-2-one derivatives are extensive, with research demonstrating their potential as immunosuppressive agents, anti-Alzheimer's agents, and muscarinic M3 selective antagonists. tandfonline.comacs.orgacs.org The scaffold's ability to induce specific secondary structures in peptides further highlights its importance in the design of peptidomimetics. acs.org Moreover, these compounds serve as crucial intermediates in the synthesis of other valuable molecules, such as vicinal diamines. nih.gov

Overview of Research on Imidazolidin-2-one Derivatives

The scientific community has shown significant interest in the synthesis and evaluation of imidazolidin-2-one derivatives. Research efforts have led to the development of numerous synthetic strategies, including metal-catalyzed intramolecular diamination of alkenes, gold-catalyzed cycloisomerization, and base-catalyzed intramolecular hydroamidation of propargylic ureas. mdpi.comacs.orgacs.org These methods have enabled the creation of diverse libraries of imidazolidin-2-one compounds for biological screening.

Studies have explored the structure-activity relationships of these derivatives, leading to the identification of compounds with potent and selective biological activities. For instance, certain derivatives have shown significant antibacterial and antifungal properties, while others have been investigated for their anticancer and anti-inflammatory potential. nih.govresearchgate.net The versatility of the imidazolidin-2-one scaffold continues to drive research into new applications and more efficient synthetic routes.

Contextualization of 1-(2-Aminophenyl)imidazolidin-2-one within the Imidazolidinone Class

This compound is a specific derivative that features an aminophenyl group attached to one of the nitrogen atoms of the imidazolidin-2-one ring. guidechem.com This substitution introduces a primary aromatic amine, a functional group that can significantly influence the compound's chemical reactivity and biological interactions. The presence of the aminophenyl moiety opens up avenues for further chemical modifications, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of more complex molecules.

This compound serves as a valuable intermediate in organic synthesis. For example, it can be a precursor for the synthesis of fused heterocyclic systems. The strategic placement of the amino group at the ortho position of the phenyl ring can facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic structures.

Below is a table summarizing the key properties of this compound and related compounds:

| Property | This compound | 1-(3-Aminophenyl)imidazolidin-2-one | 1-(4-Aminophenyl)imidazolidin-2-one |

| CAS Number | 946386-18-1 guidechem.com | 938459-14-4 sigmaaldrich.com | 89518-99-0 cymitquimica.com |

| Molecular Formula | C9H11N3O guidechem.com | C9H11N3O sigmaaldrich.com | C9H11N3O cymitquimica.com |

| Molecular Weight | 177.20 g/mol bldpharm.com | 177.20 g/mol sigmaaldrich.com | 177.203 g/mol cymitquimica.com |

| Appearance | Solid (likely) | Solid sigmaaldrich.com | Solid (likely) cymitquimica.com |

| Key Structural Feature | 2-aminophenyl group guidechem.com | 3-aminophenyl group sigmaaldrich.com | 4-aminophenyl group cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCFTKQSBOKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Computational Chemistry Studies on Imidazolidinone Formation

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering a molecular-level understanding that can be difficult to obtain through experimental means alone. nih.govresearchgate.net

Density Functional Theory (DFT) has been widely applied to study the formation of imidazolidin-2-ones. These calculations help in understanding reaction pathways, the stability of intermediates, and transition states. For instance, DFT studies have been used to rationalize the non-assisted cyclization of deprotonated urea (B33335) in the formation of imidazolidin-2-ones and to reveal the involvement of allene (B1206475) intermediates in related syntheses. acs.org The calculations can also predict the influence of substituents on the thermodynamic properties of imidazolidin-2,5-diones. iau.ir

In the context of macrocyclic peptide formation involving an imidazolidinone ring, DFT calculations have highlighted the crucial role of intramolecular hydrogen bonds in pre-organizing the reacting molecules, stabilizing zwitterionic intermediates, and controlling the stereoselectivity of the products. nih.gov Furthermore, DFT has been employed to investigate the mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone, revealing that the presence of water can significantly improve the kinetics of ammonia (B1221849) removal steps by acting as a proton exchange bridge. researchgate.net Theoretical studies on related systems, such as the (4+3)-cycloaddition reactions catalyzed by imidazolidinones, have used DFT to explain the observed facial selectivity, showing that conformational changes in the catalyst can dictate the stereochemical outcome. researchgate.net

Quantum chemistry calculations are instrumental in explaining the regioselectivity observed in the synthesis of substituted imidazolidin-2-ones. researchgate.net These calculations can determine the relative energies of different intermediates and transition states, thereby predicting the most likely reaction pathway. researchgate.netnih.gov For example, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles, quantum chemistry calculations rationalized the high regioselectivity for the formation of 4-substituted imidazolidin-2-ones. researchgate.netmdpi.com The calculations showed that the formation of a particular iminium cation intermediate is energetically favored, leading to the observed product. nih.gov

Similarly, in the [3+2]-cycloaddition reactions of nitrile imines to 5-methylidene-3-phenyl-hydantoin, DFT calculations were used to investigate the observed regioselectivity. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO) and global reactivity indices, researchers can predict which atoms are most likely to form new bonds, thus explaining the formation of a single regioisomer. nih.gov

While specific molecular mechanics simulations for 1-(2-aminophenyl)imidazolidin-2-one are not extensively documented in the provided results, this computational method is valuable for studying the conformational dynamics and stability of molecules. nih.govmdpi.commdpi.comresearchgate.netajchem-a.com Molecular dynamics simulations, often based on force fields like MM3, can provide insights into the behavior of molecules over time, including the stability of protein-ligand complexes involving imidazolidinone derivatives. nih.govmdpi.commdpi.comresearchgate.netajchem-a.com These simulations can reveal how a ligand binds to a receptor and the conformational changes that occur, which is crucial for drug design. For instance, molecular dynamics simulations have been used to study the stability of imidazolidine-2,4-dione derivatives as PTP1B inhibitors and their interactions within the binding pocket of the enzyme. nih.gov

Proposed Reaction Pathways for Cyclic Urea Formation

The synthesis of the imidazolidin-2-one ring, a cyclic urea, can proceed through several proposed reaction pathways. A common method involves the direct carbonylation of 1,2-diamines with a carbonylating agent. mdpi.com The general mechanism for this transformation involves the initial nucleophilic attack of one amino group on the carbonyl carbon, followed by an intramolecular acyl nucleophilic substitution by the second amino group to close the ring. mdpi.com

Another significant pathway is the intramolecular hydroamination of unsaturated ureas. mdpi.com This approach involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. For propargylic ureas, a base-catalyzed intramolecular hydroamidation can lead to the formation of imidazolidin-2-ones. acs.org DFT calculations suggest that this reaction starts with the deprotonation of the urea, followed by cyclization. acs.org

The formation of imidazolidin-2-ones from the reaction of ureas with other reagents can also involve the formation of iminium cation intermediates. For example, the reaction of N-(2,2-dialkoxyethyl)ureas proceeds through an acid-promoted elimination of an alcohol to form an iminium cation, which then undergoes further reactions to yield the final product. nih.gov

In the context of the urea cycle in biochemistry, the formation of urea involves a series of reactions starting with the condensation of ornithine and carbamoyl (B1232498) phosphate (B84403) to produce citrulline. nih.govwikipedia.org While not a direct synthesis of imidazolidin-2-one, this biological cycle provides a model for the fundamental steps of urea formation.

Role of Intermediates in Imidazolidin-2-one Syntheses

Intermediates play a pivotal role in directing the course of imidazolidin-2-one syntheses. In many reaction pathways, the formation of specific intermediates determines the final product structure and stereochemistry.

Carbamate (B1207046) and Isocyanate Intermediates: In syntheses utilizing carbon dioxide as the carbonyl source, the reaction often proceeds through the formation of a carbamate intermediate. This is formed by the reaction of an amine with CO2. mdpi.com The carbamate can then dehydrate to form an isocyanate intermediate, which subsequently undergoes intramolecular cyclization to yield the imidazolidin-2-one. mdpi.com

Iminium Cation Intermediates: As mentioned earlier, iminium cations are key intermediates in certain synthetic routes. nih.gov In the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, the initially formed 5-methoxyimidazolidin-2-one eliminates methanol (B129727) to generate an iminium cation. This electrophilic intermediate can then react with nucleophiles or undergo rearrangement to form different regioisomers of the final product. nih.gov

Zwitterionic Intermediates: Computational studies have shown that zwitterionic intermediates can be important in some imidazolidinone formation reactions. nih.govresearchgate.net For example, in the "CyClick" chemistry for forming macrocyclic peptides, a zwitterionic intermediate is formed via an intramolecular hydrogen atom transfer, and its stability is crucial for the subsequent cyclization step. nih.govresearchgate.net

Enamine Intermediates: In organocatalysis involving imidazolidinone catalysts, enamine intermediates are formed from the reaction of the catalyst with an α,β-unsaturated aldehyde. These enamines can then react with other substrates, and their subsequent conversion back to the catalyst can involve imidazolidinone intermediates. d-nb.info

Kinetic and Thermodynamic Considerations in Imidazolidinone Reactions

The outcome of imidazolidinone synthesis is often governed by a delicate interplay of kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control: In some reactions, different products can be formed depending on whether the reaction is under kinetic or thermodynamic control. For example, in the formation of imidazolidinones from proline-amide derived enamines, the kinetically favored product is the endo-imidazolidinone, which forms more rapidly. However, the exo-imidazolidinone is the thermodynamically more stable product and is formed more slowly. d-nb.info

Reaction Rates and Half-life: The stability and reactivity of imidazolidinones can be quantified by studying their reaction kinetics. For instance, the decomposition kinetics of 4-imidazolidinone prodrugs have been studied in aqueous solutions at different pH values. The hydrolysis of these compounds can follow apparent first-order or reversible kinetics depending on the pH, and their half-lives can be determined. nih.gov

Data Tables

Table 1: Computational Methods in Imidazolidinone Research

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies, stability analysis, stereoselectivity prediction. acs.orgiau.irnih.govresearchgate.net | Elucidates reaction pathways, role of intermediates, and catalyst effects. acs.orgnih.govresearchgate.netresearchgate.net |

| Quantum Chemistry Calculations | Regioselectivity prediction. researchgate.netmdpi.comnih.gov | Rationalizes the formation of specific regioisomers by comparing intermediate energies. researchgate.netnih.govnih.gov |

Table 2: Key Intermediates in Imidazolidin-2-one Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| Carbamate/Isocyanate | Precursors in reactions involving CO2, leading to cyclization. mdpi.com |

| Iminium Cation | Electrophilic species that reacts with nucleophiles or rearranges. nih.gov |

| Zwitterion | Stabilized by intramolecular interactions, facilitates cyclization. nih.govresearchgate.net |

Chemical Transformations and Derivatization of 1 2 Aminophenyl Imidazolidin 2 One and Its Analogues

Functionalization of the Aminophenyl Group

The primary amino group on the phenyl ring is a key site for derivatization, allowing for the introduction of various substituents through reactions such as acylation and sulfonylation. These modifications are crucial for building more complex molecular architectures and for modulating the biological activity of the resulting compounds.

Acylation: The aminophenyl group can be readily acylated using various acylating agents. For instance, reactions with acyl chlorides in the presence of a base lead to the formation of N-acyl derivatives. researchgate.net This transformation is fundamental in the synthesis of precursors for more complex heterocyclic systems. A related reaction involves the acylation of N-acetyl-o-phenylenediamines to produce 1-(2-acetylaminophenyl)-2-iminoimidazolidines, which can subsequently be deacetylated via acid-catalyzed hydrolysis to yield the free amino group. bme.hu

Sulfonylation: The amino group can also undergo sulfonylation. The reaction of halo(het)arene sulfonyl halides with amines is a common method for creating sulfonamides. chemrxiv.org In the context of bifunctional molecules containing both a sulfonyl halide and another reactive site, chemoselective amination at the sulfonyl group is often achievable. chemrxiv.org For example, 5-arylidene thiohydantoins can be synthesized through a sequential sulfonylation/desulfination reaction pathway. researchgate.net

Modifications of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring itself can be modified at several positions, primarily at the nitrogen atoms and the carbon backbone.

N-Alkylation: The nitrogen atoms of the imidazolidin-2-one ring can be functionalized through N-alkylation. The secondary amine (N-H) of the urea (B33335) moiety is particularly susceptible to alkylation under basic conditions. organic-chemistry.orgnih.gov For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene yields an N-pentenyl sulfonamide. nih.gov This reaction is often carried out using a base such as potassium hydroxide (B78521) or cesium carbonate in a suitable solvent like DMF. organic-chemistry.org This modification is a key step in the synthesis of various biologically active molecules, including analogues of the Alzheimer's drug donepezil (B133215), where an N-benzylated imidazolidin-2-one moiety serves as a core structural element. nih.govacs.org

Substitution on the Carbon Backbone: Introducing substituents at the C4 and C5 positions of the imidazolidin-2-one ring is another important modification strategy. Palladium-catalyzed carboamination reactions of acyclic N-allylureas with aryl bromides provide a stereoselective route to 4,5-disubstituted imidazolidin-2-ones. nih.gov This method allows for the creation of two new bonds and up to two stereocenters in a single step with high diastereoselectivity. nih.gov Another approach involves the Lewis acid-catalyzed cycloaddition of aziridines with isocyanates, which yields 4-functionalized imidazolidin-2-one-4-carboxylates stereospecifically. bioorg.org These carboxylates can be further reduced to the corresponding 4-hydroxymethyl substituted imidazolidin-2-ones. bioorg.org

Formation of Fused Heterocyclic Systems Containing Imidazolidinone Moiety

The structure of 1-(2-aminophenyl)imidazolidin-2-one is pre-organized for cyclocondensation reactions, leading to the formation of fused polycyclic heterocyclic systems. The proximity of the aromatic amino group and the N1 nitrogen of the imidazolidinone ring facilitates the closure of a new ring.

A significant application is the synthesis of imidazo[1,2-a] nih.govbioorg.orgscialert.netbenzotriazepines. The precursor, 1-(2-aminophenyl)-2-iminoimidazolidine, which is structurally analogous to the title compound, can be cyclized with reagents like phosgene (B1210022) or thiophosgene (B130339) to form 2,3-dihydro-1H-imidazo[1,2-a] nih.govbioorg.orgscialert.netbenzotriazepin-5(6H)-ones and -thiones, respectively. bme.hu Similarly, iodine-catalyzed oxidative cross-coupling reactions between methyl ketones and 2-(2-aminophenyl)benzimidazole result in the formation of benzimidazo[1,2-c]quinazolines, demonstrating a parallel strategy for fusing heterocyclic rings onto an o-phenylenediamine (B120857) core. acs.org

These cyclization strategies are valuable for creating novel, complex scaffolds for drug discovery and materials science.

Structure-Activity Relationship (SAR) Studies on Imidazolidin-2-one Derivatives

Derivatives of imidazolidin-2-one are prominent in medicinal chemistry, and numerous structure-activity relationship (SAR) studies have been conducted to optimize their biological activities.

Anti-Alzheimer's Agents: In the development of potential anti-Alzheimer's agents based on the donepezil scaffold, SAR studies revealed the importance of the N-benzylated imidazolidin-2-one "head" group. nih.govacs.org Replacing the indanone moiety of donepezil with this group while varying the "tail" portion led to the discovery of potent compounds. Specifically, compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) showed an excellent anti-Alzheimer's profile. nih.govacs.org This suggests that the dimethoxybenzyl group on one nitrogen and a specific substituted piperidinyl-methyl group on the other are key for activity.

Antimicrobial Activity: SAR studies on 2-thioxo-4-imidazolidinone derivatives have provided insights into their antibacterial and antifungal properties. ekb.eg For instance, compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide) displayed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg The presence of a para-chloro substituent on the phenyl ring was suggested to be important for this activity. ekb.eg In contrast, introducing two methyl groups led to inactive compounds, highlighting the sensitivity of the biological activity to the nature and position of substituents. ekb.eg

Immunosuppressive Activity: Studies on substituted N-imidazolidin-2-ones identified a lead compound with maximal inhibition of mouse splenocyte proliferation at 30 μM. tandfonline.com This indicates that the imidazolidin-2-one core can serve as a scaffold for developing immunosuppressive agents. Further modifications to the substituents on the aryl ring attached to the nitrogen could optimize this activity.

The table below summarizes key SAR findings for various imidazolidin-2-one derivatives.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1-(2-Aminophenyl)imidazolidin-2-one, ¹H and ¹³C NMR spectra offer unambiguous evidence for its constituent parts: the aminophenyl ring and the imidazolidin-2-one ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the ethylenediamine (B42938) backbone in the imidazolidinone ring, and the protons of the amine (NH₂) and amide (NH) groups. The aromatic protons typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns (e.g., doublets, triplets) and coupling constants provide information about the substitution pattern on the phenyl ring. The two methylene (B1212753) (-CH₂-) groups of the imidazolidinone ring are chemically non-equivalent and are expected to appear as complex multiplets in the aliphatic region (around 3.0-4.0 ppm). The NH and NH₂ protons can appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration. ipb.ptresearchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon (C=O) of the imidazolidin-2-one ring is characteristically found far downfield (around 170-185 ppm). bas.bg The carbons of the phenyl ring typically resonate in the 115-150 ppm range. researchgate.net The two methylene carbons of the imidazolidinone ring would appear in the upfield region, generally between 40-50 ppm.

The following tables summarize the expected chemical shifts for this compound based on data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic C-H | 6.7 - 7.5 | m (multiplet) | N/A |

| -NH₂ (amine) | 3.5 - 5.0 | br s (broad singlet) | N/A |

| -CH₂-N(Ar) (imidazolidinone) | 3.8 - 4.2 | t (triplet) | ~8 |

| -CH₂-NH (imidazolidinone) | 3.4 - 3.8 | t (triplet) | ~8 |

| -NH- (imidazolidinone) | 5.5 - 6.5 | br s (broad singlet) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 170 - 185 |

| Aromatic C-N (amine) | 140 - 150 |

| Aromatic C-N (imidazolidinone) | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| -CH₂-N(Ar) (imidazolidinone) | 45 - 55 |

| -CH₂-NH (imidazolidinone) | 40 - 50 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule. chalmers.se Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. arizona.edu An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum reveals characteristic absorption bands confirming the presence of its key functional groups. The most prominent peak is typically the carbonyl (C=O) stretching vibration of the cyclic urea (B33335) (imidazolidinone), which appears as a strong band in the region of 1650-1720 cm⁻¹. guidechem.com The N-H stretching vibrations of the primary amine (-NH₂) on the phenyl ring and the secondary amine (-NH-) within the imidazolidinone ring give rise to absorption bands in the 3200-3500 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. chim.lu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Weak |

| Carbonyl (C=O) | Stretching | 1650 - 1720 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |

| Amine (N-H) | Bending (Scissoring) | 1550 - 1650 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion (M⁺) to break apart into smaller, charged fragments.

For this compound (C₉H₁₁N₃O), the molecular weight is 177.2 g/mol . guidechem.com The mass spectrum would be expected to show a molecular ion peak at an m/z value of 177. The fragmentation of this compound would likely proceed through several common pathways for amines and amides. A key fragmentation would be the alpha-cleavage, where the bond adjacent to a nitrogen atom breaks. For example, cleavage of the bond between the phenyl ring and the nitrogen of the imidazolidinone ring is a plausible fragmentation pathway. Another common fragmentation involves the loss of small, stable neutral molecules like CO or parts of the ethylenediamine bridge.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 177 | [C₉H₁₁N₃O]⁺ (Molecular Ion) | N/A |

| 149 | [C₈H₁₁N₃]⁺ | CO |

| 120 | [C₇H₆N₂O]⁺ | C₂H₅N |

| 92 | [C₆H₆N]⁺ | C₃H₅N₂O |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density within the crystal, revealing the exact positions of atoms and the detailed molecular structure, including bond lengths, bond angles, and torsional angles.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide definitive data on its solid-state conformation. This would include key structural parameters such as the planarity or puckering of the imidazolidinone ring and the orientation of the aminophenyl substituent relative to the heterocyclic ring.

Table 5: Hypothetical X-ray Crystallography Data Parameters

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystal data |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from an X-ray crystallography experiment.

Q & A

Q. What are the established synthetic routes for 1-(2-Aminophenyl)imidazolidin-2-one, and how can reaction yields be optimized?

Synthesis typically involves cyclization of urea derivatives or reaction of o-phenylenediamine analogs. For example, reacting 2-aminophenylurea with a carbonyl source (e.g., phosgene or triphosgene) under reflux in anhydrous conditions. Optimization includes using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Characterization should include / NMR, IR, and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : NMR for aromatic protons (δ 6.5–7.5 ppm) and imidazolidinone NH/CH signals (δ 3.0–4.5 ppm). NMR confirms the carbonyl (C=O) at ~170 ppm .

- X-ray crystallography : Resolves steric effects and hydrogen-bonding networks. For example, non-planar conformations in related imidazolidin-2-one derivatives are attributed to substituent interactions .

- IR spectroscopy : Stretching vibrations for NH (~3400 cm) and C=O (~1650 cm) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) should be conducted. The ortho-aminophenyl group may enhance oxidative instability; storage under inert atmosphere (N) at 4°C is advised .

Advanced Research Questions

Q. How does the ortho-aminophenyl substituent influence the compound’s hydrogen-bonding network in the solid state?

The NH group participates in intermolecular hydrogen bonds with the imidazolidinone carbonyl, as observed in analogs like 1-(azin-2-yl)imidazolidin-2-one. Hirshfeld surface analysis can quantify interactions (e.g., N–H···O, C–H···π), while X-ray diffraction reveals steric hindrance from the ortho-substituent, leading to non-planar molecular conformations .

Q. What computational strategies can predict the binding affinity of this compound against biological targets like SARS-CoV-2 Mpro?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with Mpro’s active site (PDB: 6LU7). Focus on hydrogen bonds between NH/C=O and catalytic residues (His41, Cys145) .

- MD simulations : Assess binding stability (100 ns trajectories) using GROMACS.

- ADMET prediction : SwissADME evaluates bioavailability (LogP <5, TPSA ~70 Ų) and toxicity (AMES test) .

Q. How can researchers resolve discrepancies in reported biological activities of imidazolidin-2-one derivatives across different studies?

- Purity validation : HPLC (>95% purity) and elemental analysis (±0.4% theoretical values).

- Assay standardization : Use consistent cell lines (e.g., H2228 for anticancer assays) and controls (e.g., DMSO vehicle) .

- Structural validation : SHELXL refinement of crystallographic data to confirm stereochemistry .

Q. How does the presence of electron-donating groups (e.g., -NH2_22) on the phenyl ring affect the compound’s electronic properties and reactivity?

The NH group increases electron density on the phenyl ring (Hammett σ ~ -0.66), enhancing resonance stabilization. This alters reactivity in electrophilic substitution (e.g., nitration at para-position) and reduces oxidation potential. Cyclic voltammetry (CV) in acetonitrile can quantify redox behavior .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.